REACTION_SMILES
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[CH3:13][C:14]([O:15][C:16](=[O:17])[CH3:18])=[O:19].[CH3:20][C:21](=[O:22])[OH:23].[N+:5](=[O:6])([O-:7])[c:8]1[n:9][cH:10][nH:11][cH:12]1.[OH:1][N+:2]([O-:3])=[O:4]>>[N+:2]([O-:3])(=[O:4])[n:11]1[cH:10][n:9][c:8]([N+:5](=[O:6])[O-:7])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1c[nH]cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cn([N+](=O)[O-])cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |